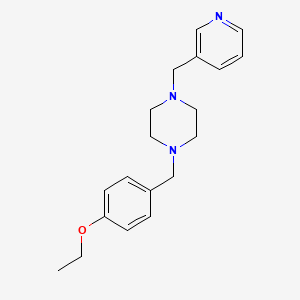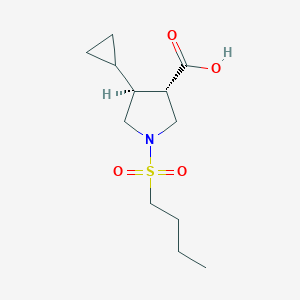
3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, also known as DNQX, is a synthetic compound that has been widely used in scientific research as a selective antagonist of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity, learning, and memory. DNQX has been used to study the function of AMPA receptors in various physiological and pathological conditions, such as epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone acts as a competitive antagonist of AMPA receptors by binding to the glutamate-binding site on the receptor and preventing the binding of glutamate, the endogenous ligand of AMPA receptors. This results in the inhibition of the ion channel activity of AMPA receptors and the suppression of excitatory synaptic transmission.
Biochemical and Physiological Effects:
3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have a range of biochemical and physiological effects in various experimental models. For example, 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the induction of long-term potentiation (LTP), a form of synaptic plasticity that underlies learning and memory, in the hippocampus. 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to inhibit the generation of epileptiform activity in the brain, suggesting its potential therapeutic effects in treating epilepsy. Furthermore, 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to reduce the extent of neuronal damage and improve neurological deficits in animal models of ischemic stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its high selectivity for AMPA receptors, which allows for the specific manipulation of AMPA receptor function without affecting other glutamate receptor subtypes. 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is also relatively stable and easy to handle in experimental settings. However, one limitation of using 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is its potential off-target effects, such as the inhibition of kainate receptors at high concentrations. Another limitation is the potential for 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone to affect other ion channels, such as voltage-gated calcium channels, at high concentrations.
Direcciones Futuras
There are several future directions for research on 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone and its role in AMPA receptor function. One direction is to investigate the potential therapeutic effects of 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone and other AMPA receptor antagonists in treating various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Another direction is to elucidate the molecular mechanisms underlying the effects of 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone on AMPA receptor function, such as the modulation of receptor desensitization and internalization. Furthermore, future research could explore the potential of 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone as a tool for studying the role of AMPA receptors in various physiological and pathological conditions, such as synaptic plasticity, learning and memory, and neuroinflammation.
Métodos De Síntesis
3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone can be synthesized through a multistep process starting from 2,3-dichloroquinoxaline. The first step involves the reaction of 2,3-dichloroquinoxaline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield 3-nitrobenzoyl-2,3-dichloroquinoxaline. The second step involves the reaction of the intermediate product with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as potassium carbonate to yield 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone.
Aplicaciones Científicas De Investigación
3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions. For example, 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been used to study the mechanisms of epileptogenesis and seizure generation, as well as the potential therapeutic effects of AMPA receptor antagonists in treating epilepsy. 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has also been used to study the mechanisms of ischemic brain injury and the potential neuroprotective effects of AMPA receptor antagonists in preventing neuronal death. Furthermore, 3,3-dimethyl-4-(3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been used to study the mechanisms of synaptic plasticity and the role of AMPA receptors in learning and memory.
Propiedades
IUPAC Name |
3,3-dimethyl-4-(3-nitrobenzoyl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-17(2)16(22)18-13-8-3-4-9-14(13)19(17)15(21)11-6-5-7-12(10-11)20(23)24/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZKKDWQHSAISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-4-[(3-nitrophenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-isopropyl-N-[2-(3-pyridinylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5687337.png)
![1-[(3-ethylisoxazol-5-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5687343.png)
![3-(benzyloxy)-1-[(2,4-dichlorophenoxy)acetyl]azetidine](/img/structure/B5687348.png)
![8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5687350.png)


![{2-[4-(6-isopropyl-4-pyrimidinyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5687373.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide](/img/structure/B5687394.png)

![[(3R*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687402.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}propanamide](/img/structure/B5687419.png)
